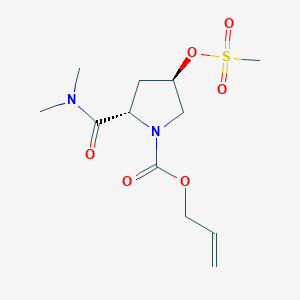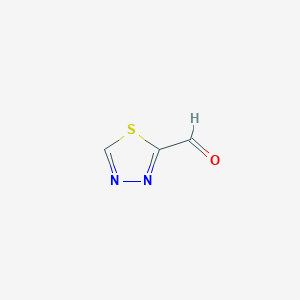
2-Chloro--6-cyclopropyl-4-fluoroaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds related to 2-Chloro-6-cyclopropyl-4-fluoroaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined. These studies provide insights into the physical properties and potential applications in materials science (Betz, 2015).
Electrochemical Studies
Electrochemical studies have been conducted on compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its synthetic precursors. These studies are crucial for understanding the electrochemical properties of such compounds, which can be beneficial in various applications including battery technology and electroplating (Srinivasu et al., 1999).
Synthesis and Characterization of Derivatives
Research has been focused on the synthesis and characterization of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives. These derivatives have shown potential in the development of new pharmaceuticals, especially as anticancer agents (Bhatt et al., 2015).
Preparation for Organic Synthesis
The preparation of related compounds, such as 2-fluoro-3-alkoxy-1,3-butadienes, has been investigated. This research is important for the development of new methods in organic synthesis, potentially leading to the creation of novel materials and chemicals (Patrick et al., 2002).
Investigation of Metabolic Pathways
Studies have been conducted to understand the metabolism of compounds like 3-chloro-4-fluoroaniline in organisms. Such research is crucial for assessing the environmental impact and safety of these compounds (Duckett et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, “2-Chloro-4-fluoroaniline”, suggests that it may cause skin irritation, serious eye damage, and respiratory irritation. It’s also harmful if swallowed, in contact with skin, or if inhaled . It’s reasonable to assume that “2-Chloro-6-cyclopropyl-4-fluoroaniline” may have similar hazards, but specific information is not available.
Mécanisme D'action
Mode of Action
It’s worth noting that similar compounds, such as 2-fluoroaniline, exert their effects through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Biochemical Pathways
Related compounds like 2-fluoroaniline are metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that 2-Chloro-6-cyclopropyl-4-fluoroaniline may also interact with these metabolic pathways.
Pharmacokinetics
It’s known that similar compounds like 2-fluoroaniline are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-Acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
Related compounds like 2-fluoroaniline are known to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Propriétés
IUPAC Name |
2-chloro-6-cyclopropyl-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-8-4-6(11)3-7(9(8)12)5-1-2-5/h3-5H,1-2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWOAFRELBPCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC(=C2)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro--6-cyclopropyl-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3240846.png)

![2-Trityl-1H-benzo[d]imidazole](/img/structure/B3240864.png)




![3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3240910.png)


